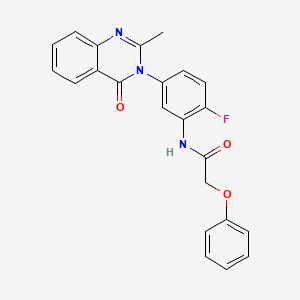

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide is a synthetic small molecule featuring a quinazolinone core substituted with a fluorine atom at the 2-position of the phenyl ring and a phenoxyacetamide side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The fluorine substituent enhances metabolic stability and bioavailability, while the phenoxyacetamide moiety may influence binding affinity to target proteins.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)16-11-12-19(24)21(13-16)26-22(28)14-30-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWSLPKMSYBHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using specific reagents such as fluorinating agents and methyl iodide.

Coupling with Phenoxyacetamide: The final step involves coupling the quinazolinone derivative with phenoxyacetamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and phenoxyacetamide moieties, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study evaluating its effects on human neuroblastoma SH-SY5Y cells reported a notable decrease in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Preliminary biological tests have indicated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival and proliferation .

Enzyme Inhibition

This compound has been found to inhibit specific enzymes involved in cancer cell proliferation and inflammation. Its ability to bind to active sites on these enzymes modulates their activity, making it a candidate for therapeutic applications in treating diseases characterized by excessive enzyme activity, such as cancer and inflammatory disorders .

Case Studies

-

Neuroblastoma Cell Line Study :

- Objective : To evaluate the anticancer potential of the compound.

- Method : Human neuroblastoma SH-SY5Y cells were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed, with an IC50 value of approximately 15 µM, indicating strong anticancer effects.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial properties against common bacterial strains.

- Method : The compound was tested against gram-positive and gram-negative bacteria using standard disk diffusion methods.

- Results : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other quinazolinone and acetamide derivatives. Below is a detailed comparison based on the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The fluoro substituent in the target compound and the benzimidazole analog may improve metabolic stability compared to non-fluorinated analogs like compound 2h. The phenoxyacetamide group in the target compound likely enhances solubility compared to the cyclopentyl analog, which prioritizes lipophilicity.

Biological Implications: Quinazolinone derivatives with benzamide or phenoxyacetamide side chains (e.g., 2h and the target) are associated with kinase inhibition, while benzimidazole-linked analogs may target DNA or topoisomerases. The cyclopentyl substituent in suggests a focus on central nervous system (CNS) penetration due to increased lipophilicity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2h (IR and NMR data) but requires fluorination steps, which may complicate scalability compared to non-fluorinated analogs.

Research Findings and Limitations

- Spectroscopic Data: Compound 2h provides a benchmark for quinazolinone-acetamide derivatives, with characteristic IR peaks at 1665 cm⁻¹ (C=O stretch) and MS fragments at m/z 279 (M⁺). The target compound would require similar validation.

- Structural-Activity Relationships (SAR) : Fluorination at the 2-position (target) vs. 6-position (benzimidazole analog) may alter binding pocket interactions in kinase targets.

- Gaps in Evidence: No direct biological data (e.g., IC₅₀ values) are available for the target compound. Further studies are needed to confirm its mechanism and potency.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide (CAS Number: 899969-87-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The incorporation of a fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. The molecular formula is , with a molecular weight of 415.5 g/mol.

This compound interacts with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, contributing to its anticancer and anti-inflammatory effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.

Anticancer Properties

Research indicates that compounds with similar quinazolinone structures exhibit significant anticancer activity. For example, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | L1210 (leukemia) | < 1 | |

| Compound B | MCF-7 (breast) | 5.0 | |

| Compound C | A549 (lung) | 10.0 |

These findings suggest that this compound could similarly exhibit potent anticancer effects.

Anti-inflammatory Activity

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Research has shown that quinazolinone derivatives can reduce nitric oxide production in activated microglial cells, indicating potential neuroprotective effects:

| Compound Name | IC50 Value (µM) | Effect on NO Production | Reference |

|---|---|---|---|

| Compound D | 20.9 | Inhibitory | |

| Compound E | 35.5 | Moderate | |

| Compound F | >500 | Weak |

Case Studies and Research Findings

- Cell Proliferation Studies : A study conducted on various cancer cell lines demonstrated that compounds related to this compound exhibited IC50 values in the nanomolar range, suggesting strong growth inhibition capabilities against L1210 mouse leukemia cells .

- Molecular Docking Simulations : Molecular docking studies have been employed to predict the binding affinities of this compound against various molecular targets involved in inflammation and pain pathways . These simulations indicated a favorable binding profile, supporting its potential as a therapeutic agent.

- Toxicity Assessments : Preliminary toxicity studies have indicated low cytotoxicity for compounds within this class, with no significant adverse effects observed in histopathological assessments of preserved organs from treated mice .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides under acidic or basic conditions.

- Step 2: Introduction of the 2-fluoro-5-aminophenyl group through nucleophilic substitution or coupling reactions.

- Step 3: Condensation with phenoxyacetic acid derivatives using coupling agents like EDC/HOBt or DCC.

For example, similar quinazolinone derivatives were synthesized via sequential substitution, reduction, and condensation reactions under mild conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR: To confirm substituent positions and aromatic proton environments (e.g., quinazolinone C=O at ~165–170 ppm) .

- FT-IR: Identification of carbonyl (1650–1750 cm⁻¹) and amide (3300–3500 cm⁻¹) groups .

- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .

- X-ray Crystallography: For absolute configuration determination in structurally related compounds .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Anticancer Activity: MTT assays against cell lines (e.g., MCF7, PC-3, HT-29) with IC50 calculations .

- Antibacterial Screening: Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition: Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for the condensation step between the quinazolinone intermediate and phenoxyacetic acid?

- Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) to improve yield and reduce side products .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene/water mixtures may reduce byproducts .

- Temperature Control: Reflux (100–120°C) for faster kinetics but monitor decomposition via TLC .

Q. How can contradictory biological activity data across studies be addressed?

- Structural Confirmation: Re-validate compound purity and stereochemistry using orthogonal methods (e.g., HPLC, chiral NMR) .

- Assay Standardization: Use common reference drugs (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .

- SAR Analysis: Modify substituents (e.g., fluoro vs. methoxy groups) to isolate activity contributors .

Q. What computational approaches predict the compound’s target binding affinity?

- Molecular Docking: Use software like AutoDock Vina to model interactions with proteins (e.g., 5C5S, 6XXN) and validate with MD simulations .

- Pharmacophore Mapping: Identify critical hydrogen bond acceptors (quinazolinone C=O) and hydrophobic regions (phenyl rings) for binding .

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks based on logP and PSA values .

Q. How does the fluorine substituent influence the compound’s pharmacokinetics?

- Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

- Membrane Permeability: The electron-withdrawing effect enhances lipophilicity, improving blood-brain barrier penetration .

- Bioisosteric Replacement: Compare with chloro or methyl analogs to balance potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.